Methyl 2,3-dibromobenzoate

Descripción general

Descripción

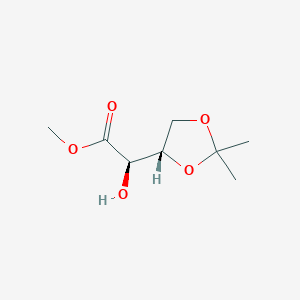

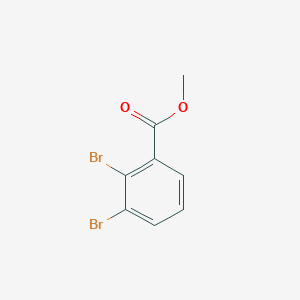

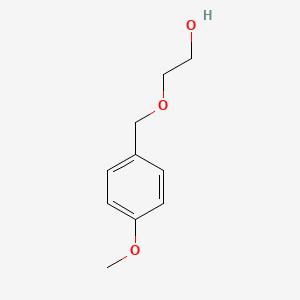

Methyl 2,3-dibromobenzoate is an aromatic ester . It can be prepared from 2,5-dibromobenzoic acid via esterification with methanol .

Synthesis Analysis

The synthesis of Methyl 2,3-dibromobenzoate involves the esterification of 2,5-dibromobenzoic acid with methanol . It also participates in cobalt (II) Schiff′s base complex catalyzed oxidation of primary and secondary alcohols to aldehydes and ketones respectively .Molecular Structure Analysis

The molecular formula of Methyl 2,3-dibromobenzoate is C8H6Br2O2 . The molecular weight is 293.940 Da .Chemical Reactions Analysis

Methyl 2,3-dibromobenzoate undergoes Ni(0)-catalyzed polymerization to form soluble polyphenylenes .Aplicaciones Científicas De Investigación

Theoretical and Computational Studies

Benzimidazole derivatives, including substances structurally related to Methyl 2,3-dibromobenzoate, have been studied for their potential activity as corrosion inhibitors. A theoretical study using Density Functional Theory (DFT) showed properties relevant to their action as corrosion inhibitors, such as energy gap and electron transfer, indicating their potential utility in protecting metals from corrosion (Obot & Obi-Egbedi, 2010).

Polymeric and Solid Lipid Nanoparticles

In the realm of agricultural applications, carbendazim (methyl-2-benzimidazole carbamate), a compound with some structural similarity to Methyl 2,3-dibromobenzoate, has been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release. This technology offers advantages such as enhanced delivery to the site of action and reduced environmental toxicity, showcasing the potential of related compounds in sustainable agriculture and pest management (Campos et al., 2015).

Antimicrobial and Preservative Uses

Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is structurally related to Methyl 2,3-dibromobenzoate and widely used as an antimicrobial agent in cosmetics, personal-care products, and food preservation. Studies have analyzed its crystal structure, intermolecular interactions, and computational properties, providing insights into its effectiveness and potential applications of similar compounds in various industries (Sharfalddin et al., 2020).

Antitumor Agents

Dihydrobenzofuran lignans, synthesized through oxidative dimerization of certain acid methyl esters, have shown potential antitumor activity by inhibiting tubulin polymerization. These findings highlight the possibilities for Methyl 2,3-dibromobenzoate and related compounds in the development of new antitumor agents (Pieters et al., 1999).

Antifungal Activity

The antifungal activity of methyl 2,3-dihydroxybenzoate against plant pathogens suggests potential applications of structurally related compounds like Methyl 2,3-dibromobenzoate in biofungicide development for plant disease management (Lee et al., 2017).

Safety and Hazards

Methyl 2,3-dibromobenzoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

Mecanismo De Acción

Mode of Action

The presence of the bromine atoms in the compound could potentially enhance its reactivity, allowing it to interact with its targets .

Biochemical Pathways

Brominated compounds are often involved in halogenation reactions, which can lead to changes in protein function and cellular signaling .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Brominated compounds can cause changes in protein function and cellular signaling, potentially leading to various physiological effects .

Propiedades

IUPAC Name |

methyl 2,3-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSBSFMUOQBIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470538 | |

| Record name | Methyl 2,3-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3-dibromobenzoate | |

CAS RN |

881667-36-3 | |

| Record name | Methyl 2,3-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B1599828.png)